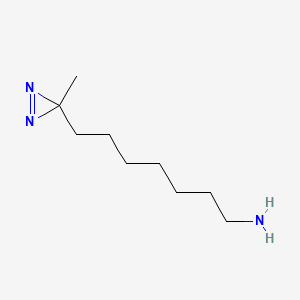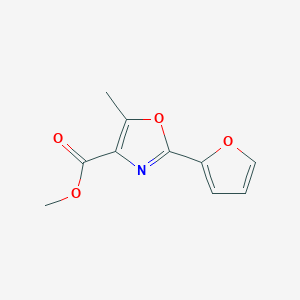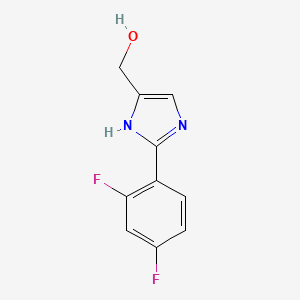
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine: is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The diazirine ring is particularly notable for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it useful in photoaffinity labeling and other photochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine typically involves the formation of the diazirine ring followed by the attachment of the heptanamine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. For example, the reaction of a heptanamine derivative with a diazirine precursor in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and purification systems to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is used as a photoaffinity labeling reagent. The diazirine ring can be activated by ultraviolet light to form a reactive carbene intermediate, which can covalently bind to nearby molecules, allowing researchers to study molecular interactions and binding sites .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The photoactivatable diazirine group allows for precise mapping of interaction sites within complex biological systems .
Medicine: Its ability to form covalent bonds with target molecules makes it useful for identifying drug targets and developing new therapeutic agents .
Industry: In industrial applications, this compound can be used in the development of new materials and coatings. Its photoreactive properties make it suitable for creating surface modifications and functionalizing materials for specific applications .
Wirkmechanismus
The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the system being studied .
Vergleich Mit ähnlichen Verbindungen
- (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
Comparison: Compared to these similar compounds, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is unique due to its longer heptanamine chain, which can influence its reactivity and binding properties. The presence of the heptanamine chain may also affect the compound’s solubility and interaction with biological molecules, making it suitable for specific applications where other diazirine compounds may not be as effective .
Eigenschaften
Molekularformel |
C9H19N3 |
|---|---|
Molekulargewicht |
169.27 g/mol |
IUPAC-Name |
7-(3-methyldiazirin-3-yl)heptan-1-amine |
InChI |
InChI=1S/C9H19N3/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8,10H2,1H3 |
InChI-Schlüssel |
ZRAQBHJNHONYPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)


![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)








![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
